iHAP1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

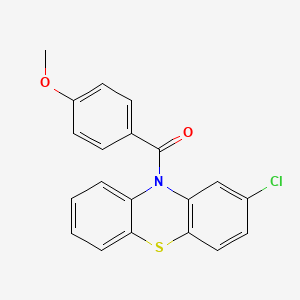

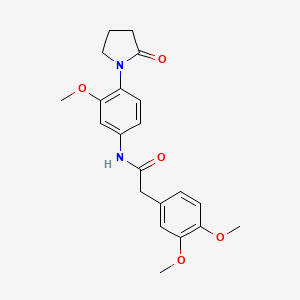

iHAP1, also known as (2-Chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone, is an allosteric activator of protein phosphatase 2A (PP2A) and has been found to inhibit the proliferation of lymphoblastic leukemia (T-ALL) cell lines . It is also known to inhibit tubulin polymerization .

Molecular Structure Analysis

The molecular structure of iHAP1 is C20H14ClNO2S . The exact structure is not provided in the search results.

Chemical Reactions Analysis

iHAP1 is known to inhibit tubulin polymerization . It does not bind to protein phosphatase 2 regulatory subunit 1A (PPP2R1A) when used at a concentration of 20 µM nor activate PP2A-B55α, PP2A-B56α, or PP2A-B56ε in a cell-free dephosphorylation assay at 10 µM .

Physical And Chemical Properties Analysis

iHAP1 has a molecular weight of 367.85 and a molecular formula of C20H14ClNO2S . It is soluble to 50 mM in DMSO .

Applications De Recherche Scientifique

Cancer Therapy

Tubulin inhibitors have been recognized as potential anticancer agents . They have shown potent cytotoxicity against a broad spectrum of human tumor cell lines . iHAP1, a type of Tubulin inhibitor, has displayed potent anti-tumor activity against both KOPT-K1 xenografts in mice and T-ALL cells in a transgenic zebrafish model .

Vascular Disruption/Angiogenesis

Tubulin inhibitors have exhibited abilities to inhibit the formation of new blood vessels as well as disrupt existing blood vessels . They act as vascular disrupting agents (VDAs), inducing rapid tumor vessel occlusion and massive tumor necrosis .

Nanoparticle Drug Delivery

Recent research has shown that nanoparticle drug delivery of tubulin inhibitors can introduce positive changes in the pharmacokinetics and pharmacodynamics of chemotherapeutics . This includes improving solubility, enhancing half-life by avoiding first pass kidney clearance, and greatly augmenting drug concentrations in tumor cells .

Microtubule Destabilization

Tubulin inhibitors act either as microtubule stabilizing agents (MSAs) or microtubule destabilizing agents (MDAs) . iHAP1 has been found to directly block microtubule assembly both in vitro and in vivo, acting as a microtubule poison .

Cell Cycle Arrest

iHAP1 treatment has been observed to cause cells to arrest in the G2–M phase of the cell cycle . This disruption of the cell cycle can lead to the death of cancer cells.

Induction of Apoptosis

In addition to causing cell cycle arrest, iHAP1 treatment has also been found to induce apoptosis in cancer cells . This programmed cell death is another mechanism through which tubulin inhibitors can exert their anti-cancer effects.

Mécanisme D'action

Target of Action

The primary target of Tubulin Inhibitor 6, also known as (2-Chloro-10H-phenothiazin-10-yl)(4-methoxyphenyl)methanone or iHAP1, is the protein tubulin . Tubulin is a globular protein that polymerizes into structures called microtubules, which are vital for many cellular processes, including cell division, cell motility, and intracellular trafficking .

Mode of Action

Tubulin Inhibitor 6 interacts with its target by binding to a novel tubulin site, disrupting microtubule networks in cells . This compound destabilizes microtubules by acting as a molecular plug that sterically inhibits the curved-to-straight conformational switch in the α-tubulin subunit, and by sequestering tubulin dimers into assembly incompetent oligomers . This unique mechanism of action results in the arrest of cells in the G2/M phase of the cell cycle and induces cell death .

Biochemical Pathways

The primary biochemical pathway affected by Tubulin Inhibitor 6 is the microtubule dynamics during cell division . By interfering with this pathway, the compound arrests cells in mitosis and often promotes senescence or apoptotic cell death . This is the primary strategy of chemotherapies .

Pharmacokinetics

Similar tubulin inhibitors have been reported to bind to tubulin rapidly, and this binding is reversible and independent of temperature

Result of Action

The result of Tubulin Inhibitor 6’s action at the molecular level is the destabilization of microtubules and the sequestration of tubulin dimers into assembly incompetent oligomers . At the cellular level, this leads to the arrest of cells in the G2/M phase of the cell cycle and the induction of cell death . This can lead to the inhibition of tumor growth, making Tubulin Inhibitor 6 a potential therapeutic agent for cancer treatment .

Action Environment

The action, efficacy, and stability of Tubulin Inhibitor 6 can be influenced by various environmental factors. For instance, the temperature can affect the binding of the compound to tubulin . Additionally, the cellular environment, particularly the presence of other proteins and cellular components, can influence the compound’s ability to disrupt microtubule networks

Safety and Hazards

Propriétés

IUPAC Name |

(2-chlorophenothiazin-10-yl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2S/c1-24-15-9-6-13(7-10-15)20(23)22-16-4-2-3-5-18(16)25-19-11-8-14(21)12-17(19)22/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSWHYHPUEDNIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |

CAS RN |

105925-39-1 |

Source

|

| Record name | 2-chloro-10-(4-methoxybenzoyl)-10H-phenothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2528135.png)

![6-[(4-methoxyphenyl)sulfonylamino]hexanoic Acid](/img/structure/B2528139.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)

![3-Amino-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol;hydrochloride](/img/structure/B2528157.png)